1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring through a but-2-ynoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Bromopyridine Moiety: The starting material, 5-bromopyridine, is synthesized through bromination of pyridine using bromine or N-bromosuccinimide.
Synthesis of the Piperidine Ring: The piperidine ring is prepared by reacting 4-(4-methylpiperazin-1-yl)but-2-yne with a suitable piperidine precursor.
Coupling Reaction: The bromopyridine and piperidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reaction.
Reaction Optimization: Adjusting temperature, solvent, and reaction time to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing novel pharmaceuticals.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
- (5-Fluoropyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the pyridine ring can influence the compound’s reactivity and biological activity.
- Structural Features : The combination of bromopyridine and piperidine moieties linked by a but-2-ynoxy bridge provides unique chemical properties.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN4O2/c1-23-9-11-24(12-10-23)6-2-3-13-27-19-4-7-25(8-5-19)20(26)17-14-18(21)16-22-15-17/h14-16,19H,4-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQXEDRIWAUIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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